N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-Chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a pyrazolo-pyrimidine derivative featuring a thioacetamide linker and a 3-chlorophenyl substituent.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-13-5-4-6-14(9-13)24-17(26)11-27-19-16-10-23-25(18(16)21-12-22-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFCPBBRDHKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.
Introduction of the phenyl group: The phenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core through a substitution reaction.
Attachment of the 3-chlorophenyl group: The 3-chlorophenyl group is attached to the core structure via a nucleophilic substitution reaction.
Formation of the sulfanylacetamide linkage: The final step involves the formation of the sulfanylacetamide linkage, which is achieved through a condensation reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Condensation: Condensation reactions can be used to form various derivatives of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications, including :
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural analogs, their physicochemical properties, and biological activities:
Key Observations:
Hydrogen-Bonding Capacity: The 4-acetamidophenyl analog () may exhibit stronger hydrogen-bonding interactions than the target compound due to its acetamide moiety .
Linker Modifications: Thioether vs. Piperazine: The thioacetamide linker in the target compound may confer different electronic and steric effects compared to piperazine-containing analogs (XIId, XIIe), which could influence receptor binding .
Biological Activity :
- Antimicrobial activity is reported for benzofuran-oxadiazole hybrids (e.g., 2a), suggesting that the target compound’s thioacetamide group might similarly interact with microbial enzymes .
- The trifluoromethyl group in 4g () enhances membrane permeability, a feature absent in the target compound .
Physicochemical Properties :
- Melting points vary significantly: p-tolyl derivatives (XIIe: 185–188°C) exhibit higher melting points than methoxy-substituted analogs (XIId: 156–158°C), likely due to differences in crystallinity .
Biological Activity
N-(3-chlorophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This molecular structure features a pyrazolo[3,4-d]pyrimidine core linked to a 3-chlorophenyl group via a thioacetamide moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds related to this compound have been shown to inhibit Aurora-A kinase and CDK2 with IC50 values in the low micromolar range, indicating potent antiproliferative effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .
Table 1: Summary of Biological Activities
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | A549 | 0.75 - 4.21 | |
| CDK2 Inhibition | Various | 25 | |
| Aurora-A Kinase Inhibition | Various | 0.067 | |
| Antimicrobial Activity | Staphylococcus aureus | 0.22 - 0.25 |
Case Studies and Experimental Findings
- Antitumor Activity : A study by Xia et al. demonstrated that derivatives similar to this compound exhibited significant cell apoptosis and growth inhibition in tumor cell lines with an IC50 ranging from 49.85 µM to lower values depending on structural modifications .
- Antimicrobial Evaluation : In vitro studies revealed that certain derivatives showed remarkable antimicrobial properties against pathogens like Staphylococcus aureus, with MIC values as low as 0.22 µg/mL. This suggests potential applications in treating infections caused by resistant strains .
- Mechanistic Insights : Research has indicated that these compounds can induce autophagy in cancer cells without triggering apoptosis, which may provide a therapeutic strategy for overcoming resistance to conventional therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
